3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-cyclopentyl-1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-21(2)16-8-9-17(20-19-16)24-15-11-12-22(13-15)18(23)10-7-14-5-3-4-6-14/h8-9,14-15H,3-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUCIQPTIIIOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic synthesis. A common route includes:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-(dimethylamino)pyridazin-3-yl intermediate. This can be achieved through the reaction of hydrazine with a suitable diketone, followed by functionalization with dimethylamine.
Pyrrolidinylation: The pyridazinyl intermediate is then reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidinyl-pyridazinyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl, aryl, or other functional groups.
Scientific Research Applications
Phosphodiesterase Inhibition
Preliminary studies indicate that compounds structurally similar to 3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one may inhibit phosphodiesterase enzymes, particularly phosphodiesterase 4 (PDE4). This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), which is beneficial in treating conditions such as:
- Asthma
- Chronic obstructive pulmonary disease (COPD)
- Inflammatory diseases
The mechanism involves modulation of immune cell activation, potentially reducing inflammatory responses by decreasing cytokine release, including Tumor Necrosis Factor-alpha (TNF-alpha) .
Cancer Therapeutics
The compound's structural characteristics suggest it could also serve as a scaffold for developing new anticancer agents. By targeting specific proteins involved in cell proliferation and survival, such as polo-like kinase 1 (Plk1), it may inhibit tumor growth and progression. Research into similar compounds has shown promising results in inhibiting Plk1 activity, which is crucial for mitotic regulation in cancer cells .
Synthesis and Optimization
The synthesis of this compound involves multiple steps that require optimization for yield and purity. Key synthetic routes include:
- Formation of the pyridazine derivative.
- Coupling reactions to attach the cyclopentyl and pyrrolidine groups.
- Functionalization to introduce the dimethylamino group.
Careful optimization of these steps is necessary to enhance the overall efficiency of the synthesis process.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one likely involves interaction with specific molecular targets such as enzymes or receptors. The pyridazinyl group can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also bind to receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Simplified Backbone: 3-Cyclopentyl-1-(pyrrolidin-1-yl)propan-1-one
Structure : This analog (synthesized via COMU/DIPEA-mediated coupling of pyrrolidine and cyclopentylpropionic acid ) lacks the pyridazine-ether moiety present in the main compound.
Key Differences :
- Solubility : The absence of the polar pyridazine ring likely reduces aqueous solubility compared to the main compound.
- Synthesis : Both compounds employ carbodiimide-based coupling, but the main compound requires additional steps to introduce the pyridazine-ether linkage.
Comparison with Substituent Variants
Aryl-Substituted Analogs ()
Compounds such as 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one and 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one share a propanone backbone but differ in substituents:
- Aromatic vs. Aliphatic Groups : The main compound’s cyclopentyl group may offer better metabolic stability than chlorophenyl/fluorophenyl groups, which are prone to oxidative metabolism.
- Amine Substituents: The dimethylamino group on pyridazine in the main compound could enhance solubility relative to ethylamino or pyrrolidinyl groups in analogs.
Table 1: Hypothetical Property Comparison
| Compound | Key Features | Predicted logP* | Solubility* |
|---|---|---|---|
| Main Compound | Cyclopentyl, pyridazine, dimethylamino | ~2.5 | Moderate-High |
| 1-(4-Chlorophenyl)-2-(ethylamino)propan-1-one | Chlorophenyl, ethylamino | ~3.0 | Low-Moderate |
| 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | Fluorophenyl, pyrrolidinyl | ~2.8 | Low |
*Predicted values based on structural features.
Comparison with Heterocyclic Variants
Morpholine-Containing Analogs ()
Compounds like 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone feature fused heterocycles (pyrrolopyridine) and morpholine groups.
- Heterocycle Complexity : The main compound’s pyridazine-pyrrolidine system may offer conformational flexibility compared to rigid pyrrolopyridine cores.
- Solubilizing Groups: Morpholine is a classic solubilizing agent; however, the dimethylamino-pyridazine in the main compound may achieve similar effects while introducing additional hydrogen-bonding sites.
Biological Activity
3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound with a unique structure that suggests significant potential for various biological activities. This article explores its biological activity, particularly focusing on its role as a phosphodiesterase inhibitor, its synthesis, and its potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H28N4O2, with a molecular weight of 332.448 g/mol. Its structure includes:
- A cyclopentyl group
- A pyrrolidine moiety
- A pyridazine derivative connected through an ether bond
This structural complexity is indicative of its potential interactions with biological targets.
Phosphodiesterase Inhibition
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, particularly as phosphodiesterase (PDE) inhibitors . PDEs are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.
Table 1: Comparison of PDE Inhibitors
| Compound Name | Target Enzyme | Inhibition Type | Therapeutic Application |
|---|---|---|---|
| This compound | PDE4 | Selective | Asthma, COPD |
| Rolipram | PDE4 | Selective | Depression, Anxiety |
| Theophylline | PDE1, PDE4 | Non-selective | Asthma, COPD |
The inhibition of PDE4 by this compound suggests potential therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD), where modulation of cAMP levels is beneficial .
The mechanism by which this compound exerts its effects likely involves binding to the active site of PDE4, thereby preventing the breakdown of cAMP. This leads to increased intracellular levels of cAMP, resulting in enhanced signaling pathways that can alleviate symptoms associated with respiratory diseases .
Case Studies and Research Findings
Research has shown that compounds similar to 3-Cyclopentyl have been effective in various preclinical models. For instance, studies indicated that these compounds could significantly reduce inflammation in animal models of asthma by enhancing cAMP signaling pathways .
In vitro studies demonstrated that the compound inhibited PDE4 activity with an IC50 value comparable to other known inhibitors like Rolipram, suggesting robust activity against this target .
Q & A
Q. What are the optimal reaction conditions for synthesizing the pyrrolidine moiety in this compound?
- Methodological Answer : To synthesize the pyrrolidine moiety, consider solvent selection (e.g., ethanol), temperature control (0–5°C), and catalysts like piperidine, as demonstrated in analogous syntheses of pyrrolidine derivatives. Reaction time (e.g., 2 hours) and stoichiometric ratios of intermediates should be optimized via iterative testing. Monitoring via thin-layer chromatography (TLC) or in-situ spectroscopy ensures intermediate stability .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Use personal protective equipment (PPE), including NIOSH/EN 166-certified eye protection and nitrile gloves. Store the compound in a dry, refrigerated environment (2–8°C) in sealed containers to prevent hydrolysis. Avoid contact with oxidizers or heat sources. In case of exposure, follow immediate decontamination (e.g., flushing eyes with water for 15 minutes) and consult safety data sheets for hazard-specific protocols .
Q. Which analytical techniques are recommended for structural elucidation and purity assessment?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for core structure verification, high-performance liquid chromatography (HPLC) for purity quantification (>95%), and mass spectrometry (MS) for molecular weight confirmation. Cross-reference with certified reference standards (e.g., pharmaceutical-grade impurities) to validate analytical workflows .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of experimental variables, including cell line specificity, assay conditions (e.g., pH, temperature), and compound concentration ranges. Replicate studies under controlled conditions with rigorous statistical power (e.g., ≥4 replicates). Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement .
Q. How should environmental fate studies be designed to evaluate ecological risks?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL: measure partitioning coefficients (log P, water solubility), abiotic degradation (hydrolysis, photolysis), and biotic transformation (microbial metabolism). Use LC-MS/MS to track compound persistence in simulated ecosystems. Incorporate tiered risk assessments, from laboratory microcosms to field studies, to model bioaccumulation potential .
Q. What computational strategies can elucidate mechanistic interactions with biological targets?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Validate with molecular dynamics (MD) simulations (100+ ns trajectories) to assess stability. Develop quantitative structure-activity relationship (QSAR) models using toxicity databases (e.g., EPA DSSTox) to prioritize in vitro testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
